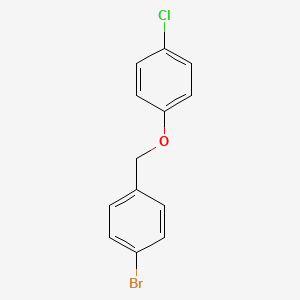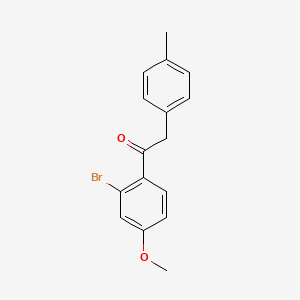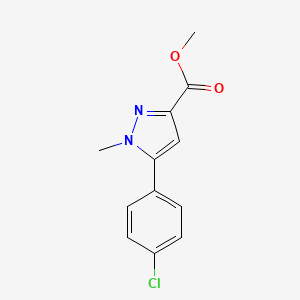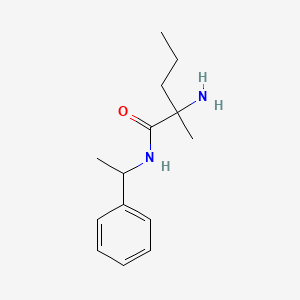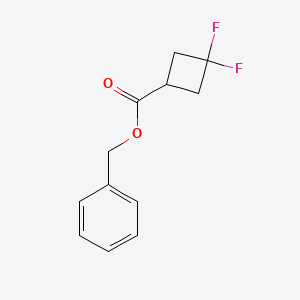![molecular formula C10H10ClN3O B1374179 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 1343597-11-4](/img/structure/B1374179.png)
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Overview
Description
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
They have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.
Result of Action
It is known that some 1,2,4-triazole hybrids exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate . Additionally, this compound has been observed to bind with certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors, leading to changes in the expression levels of specific genes . These changes can subsequently impact cellular metabolism, affecting the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, leading to changes in the metabolic pathways they regulate . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time when exposed to light or heat . The degradation of this compound can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic effects, including liver damage and disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Preparation Methods
The synthesis of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial production methods may involve more scalable and cost-effective processes, such as catalytic hydrogenation or the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can be compared with other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share similar structural features but differ in their specific applications and biological activities:
Fluconazole: Primarily used as an antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Anastrozole: Used in the treatment of breast cancer by inhibiting aromatase.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications .
Properties
IUPAC Name |
1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYVSKVEUOIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)
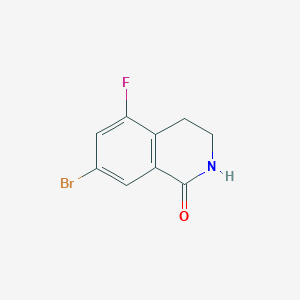

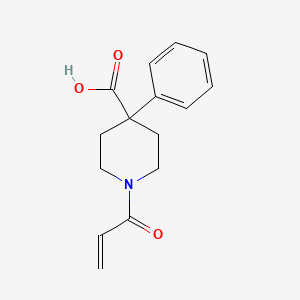

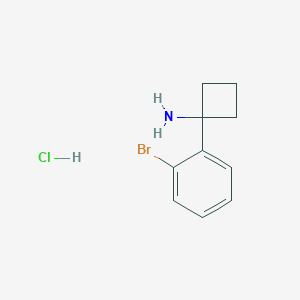
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)
